molecular formula C18H16ClNO3 B295970 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile

2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile

Cat. No. B295970
M. Wt: 329.8 g/mol
InChI Key: KCFCUBUYRFWRPG-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, also known as A-22, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. A-22 belongs to the class of acrylonitrile derivatives, which have been studied for their various biological activities.

Mechanism of Action

2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile binds to the catalytic subunit of PP2A, inhibiting its activity. This leads to the accumulation of phosphorylated proteins, which can have various effects on cellular processes. 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has been shown to have various biochemical and physiological effects. Inhibition of PP2A activity can lead to the accumulation of phosphorylated proteins, which can affect many cellular processes. 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of PP2A, which makes it a useful tool for studying the role of PP2A in cellular processes. 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has also been shown to have low toxicity in vitro, which makes it a safer alternative to other PP2A inhibitors. However, 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile also has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. One area of research could be the development of more potent and selective PP2A inhibitors based on the structure of 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Another area of research could be the investigation of the effects of 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile on other cellular processes, such as cell migration and differentiation. Additionally, 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile could be studied for its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy.
Conclusion:
In conclusion, 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is a chemical compound that has gained attention in the scientific community for its potential use as a research tool. Its inhibition of PP2A activity has led to its study in various scientific fields, including cancer research. 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, which could lead to the development of more effective cancer therapies and a better understanding of cellular processes.

Synthesis Methods

The synthesis of 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile involves the reaction of 4-chlorobenzaldehyde with 3,4,5-trimethoxyphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile in its pure form.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has been studied for its potential use as a research tool in various scientific fields. It has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of many cellular processes such as cell growth and division. 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has also been studied for its potential use in cancer research, as PP2A has been shown to have tumor-suppressing properties.

properties

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C18H16ClNO3/c1-21-16-9-12(10-17(22-2)18(16)23-3)8-14(11-20)13-4-6-15(19)7-5-13/h4-10H,1-3H3/b14-8+

InChI Key

KCFCUBUYRFWRPG-RIYZIHGNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=CC=C(C=C2)Cl

SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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